1-Azaspiro[3.3]heptane hydrochloride
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Overview
Description
1-Azaspiro[3.3]heptane hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is a bioisostere of piperidine, meaning it can mimic the biological properties of piperidine while offering distinct advantages in medicinal chemistry . Its structure consists of a spirocyclic framework where a nitrogen atom is incorporated into a seven-membered ring, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptane hydrochloride typically involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO₂S-NCO), resulting in the formation of spirocyclic β-lactams . The β-lactam ring is then reduced using alane to produce 1-azaspiro[3.3]heptane . This method is efficient and allows for the incorporation of various substituents to diversify the chemical space .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related compounds suggests that similar approaches can be adapted for large-scale production . The modular nature of the synthesis allows for the incorporation of different functional groups, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the β-lactam ring with alane is a key step in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Alane (AlH₃) is used for the reduction of the β-lactam ring.
Substitution: Various nucleophiles and electrophiles can be employed under mild conditions to introduce desired substituents.
Major Products: The major products formed from these reactions include N-oxides, reduced spirocyclic amines, and substituted derivatives with diverse functional groups .
Scientific Research Applications
1-Azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and drug candidates.
Biology: The compound is used in the study of biological systems due to its ability to mimic piperidine.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-azaspiro[3.3]heptane hydrochloride involves its interaction with biological targets similar to piperidine. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity . The compound’s effects are mediated through pathways involving neurotransmitter receptors and ion channels, making it a potential candidate for neurological and anesthetic applications .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Another bioisostere of piperidine, commonly used in medicinal chemistry.
Piperidine: A widely used scaffold in drug design, found in the structure of over 30 drugs.
Spirocyclic β-lactams: Compounds with similar spirocyclic frameworks, used in various chemical and biological applications.
Uniqueness: 1-Azaspiro[3.3]heptane hydrochloride stands out due to its ability to mimic piperidine while offering a unique spirocyclic structure that enhances its biological activity and stability . This makes it a valuable tool in drug discovery and development, providing new opportunities for the design of novel therapeutics .
Properties
IUPAC Name |
1-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYANZUYIUWBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1986337-29-4 |
Source
|
Record name | 1-azaspiro[3.3]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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